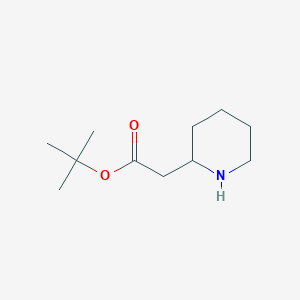
5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid
Descripción general
Descripción
5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid is a compound that belongs to the isoxazole class . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular formula of 5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid is C13H11NO3 . The molecular weight is 229.23134 .Chemical Reactions Analysis
The chemical reactions involving isoxazoles are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . For example, 3-phenyl-5-chloroisoxazole was reacted with n-butyllithium and carbon dioxide, yielding 3-phenyl-5-chloroisoxazole-4-carboxylic acid .Aplicaciones Científicas De Investigación
Synthesis of Pharmacologically Active Compounds
Researchers have developed synthetic strategies targeting isoxazoles due to their significance as precursors for bio-pharmacologically active compounds. These strategies involve reacting aryl nitrile oxides with various enolates, followed by aromatization to yield pharmacologically active isoxazoles. Such methodologies have proven versatile and selective, producing high yields of targeted compounds (Vitale & Scilimati, 2013). Additionally, the synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives has been explored for their potential as xanthine oxidase inhibitors, showcasing their relevance in designing new non-purine xanthine oxidase inhibitors (Wang et al., 2010).
Herbicidal Activity
A series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, derived from 5-cyclopropylisoxazole-4-carboxylic acid, was designed and synthesized. Laboratory bioassays indicated significant herbicidal activity against various weeds, with some compounds showing better efficacy than existing herbicides. This research underlines the potential of multitarget drug design strategies in agrochemical research (Sun et al., 2020).
Direcciones Futuras
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Given the significance of isoxazoles, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .
Mecanismo De Acción
Target of Action
The primary target of 5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an important enzyme involved in the biosynthesis of carotenoids .
Mode of Action
5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid acts as an inhibitor of HPPD . By inhibiting HPPD, it indirectly prevents the biosynthesis of carotenoids
Biochemical Pathways
The inhibition of HPPD disrupts the carotenoid biosynthesis pathway . Carotenoids are crucial for the protection of chlorophyll from photooxidative destruction. Therefore, the inhibition of carotenoid biosynthesis can lead to bleaching symptoms in plants .
Result of Action
The inhibition of HPPD by 5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid leads to bleaching symptoms in plants . This is due to the disruption of carotenoid biosynthesis, which protects chlorophyll from photooxidative destruction . Some compounds similar to 5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid have shown strong inhibitory effects on the root and stem growth of both monocotyledon and dicotyledon weeds .
Propiedades
IUPAC Name |
5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)10-11(8-4-2-1-3-5-8)14-17-12(10)9-6-7-9/h1-5,9H,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTSCQOWGJBLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid | |
CAS RN |
943130-42-5 | |
| Record name | 5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B3389818.png)





![2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid](/img/structure/B3389864.png)


![3-chloro-4-[(3-fluorophenyl)methoxy]benzoic Acid](/img/structure/B3389894.png)
![5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol](/img/structure/B3389897.png)
![6-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B3389902.png)

